Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) is classified as a piperazine salt and is recognized for its pharmacological properties. It has been identified in several chemical databases such as PubChem and Benchchem, where it is listed under various identifiers including CAS number 144-29-6 . The compound's synthesis often involves combining piperazine with citric acid in specific molar ratios to achieve the desired salt form.
The synthesis of Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) can be accomplished through several methods:
The molecular structure of Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) consists of a piperazine ring connected to a tricarboxylic acid moiety derived from citric acid. The empirical formula for this compound is .
Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) participates in various chemical reactions:
Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) primarily acts as a GABA receptor agonist.
The pharmacokinetic profile indicates that the compound is absorbed effectively when administered orally and exhibits a significant excretion rate through urine.
Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) exhibits several notable physical and chemical properties:
Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) finds applications primarily in:
The compound "Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)" is defined by a precise stoichiometric ratio where three molecules of piperazine (C₄H₁₀N₂) associate with two molecules of citrate (derived from citric acid, C₆H₈O₇). Its systematic IUPAC name is piperazine 2-hydroxypropane-1,2,3-tricarboxylate (3:2), reflecting the proton transfer between the basic piperazine and acidic citrate groups [2] [4].
This compound exists in multiple salt forms, leading to varied nomenclature in scientific literature:
Synonyms include tripiperazine dicitrate, Multifuge, and Vermizine, primarily in pharmacological contexts [4] [8]. The variation arises from differences in crystallization (e.g., hydrate vs. anhydrous) and protonation states of piperazine nitrogens.
Table 1: Nomenclature Variations of Piperazine-Citrate Salts
Stoichiometric Ratio | IUPAC Name | Empirical Formula | Common Synonyms |
---|---|---|---|
3:2 hydrate | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2), hydrate | C₂₆H₅₀N₄O₂₄ | Hydrous tripiperazine dicitrate |
1:1 anhydrous | Piperazine 2-hydroxypropane-1,2,3-tricarboxylate (1:1) | C₁₀H₁₈N₂O₇ | Piperazine citrate, Antepar |
The piperazine ring adopts a chair conformation with equatorial positioning of N–H groups, as confirmed by X-ray crystallography and computational studies [5] [7]. This geometry minimizes steric strain and optimizes hydrogen-bonding interactions with citrate anions. Citrate ions exhibit a trigonal planar geometry around carboxylate groups, with the central hydroxyl group enhancing polarity [4].
In the 3:2 complex, proton transfer results in piperazinium cations (C₄H₁₂N₂²⁺) and dicitrate anions (C₁₂H₁₀O₁₄⁴⁻). The supramolecular structure is stabilized by:
The physicochemical properties of piperazine-citrate salts are critically influenced by hydration state:
Hydrated Form (C₂₆H₅₀N₄O₂₄):
Anhydrous Form (C₁₀H₁₈N₂O₇):
The hydrate form is thermodynamically favored under ambient conditions but converts to anhydrous crystals upon desiccation or heating. Industrial synthesis routes emphasize controlled dehydration to prevent amorphization [6] [8].
Table 2: Physicochemical Properties of Piperazine-Citrate Configurations
Property | Hydrated Form (3:2) | Anhydrous Form (1:1) |
---|---|---|
Molecular Weight | 868.67 g/mol | 278.26 g/mol |
Melting Point | Decomposition at ~125°C | 183–187°C |
Water Solubility | >100 g/L (highly soluble) | 54 g/L (moderately soluble) |
Hygroscopicity | High (deliquescent) | Low |
Table 3: Analytical Characterization Methods
Technique | Hydrate Application | Anhydrous Application |
---|---|---|
XRD | Identifies water-mediated lattice spacing | Confirms crystalline ion-pair packing |
TGA | Quantifies water loss (∼12% weight loss) | Shows no dehydration step |
IR Spectroscopy | O–H stretches (3400 cm⁻¹) from water | Broad O–H from citrate (3000 cm⁻¹) |
The structural and stoichiometric diversity of piperazine-citrate complexes underscores their adaptability in pharmaceutical formulations, where hydration state directly influences dissolution kinetics and stability [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7